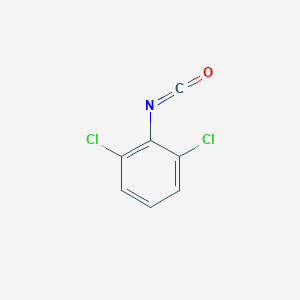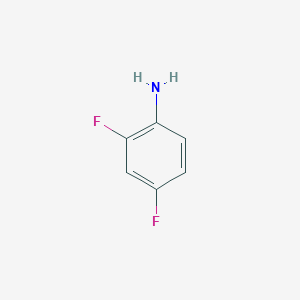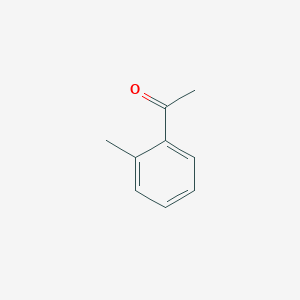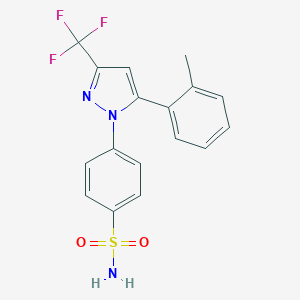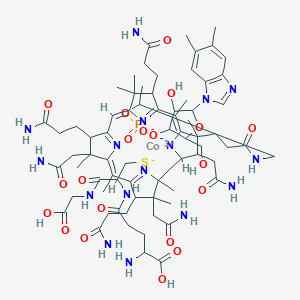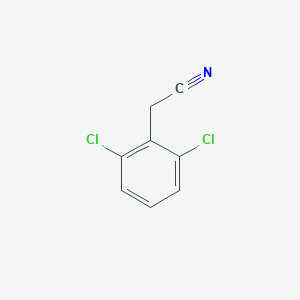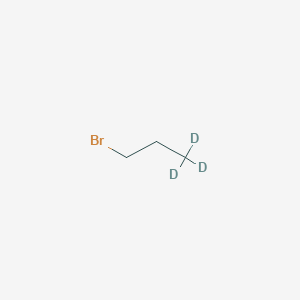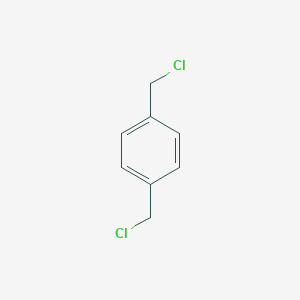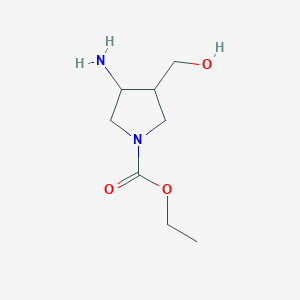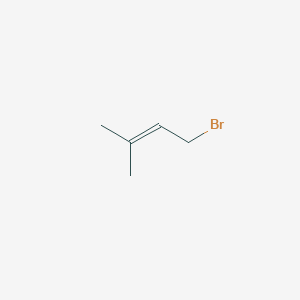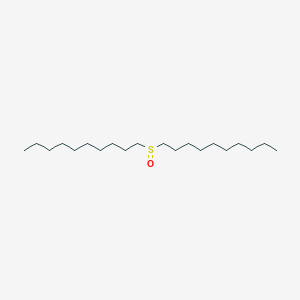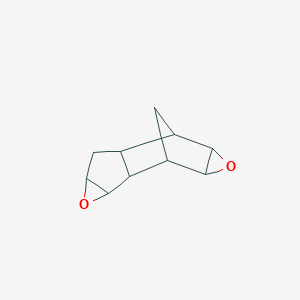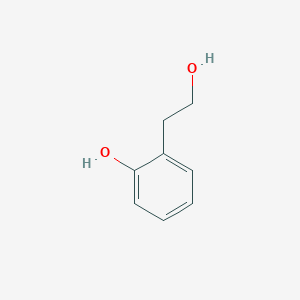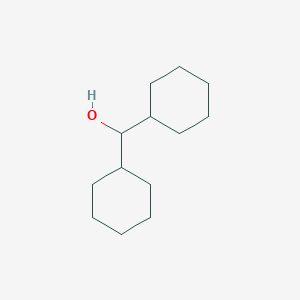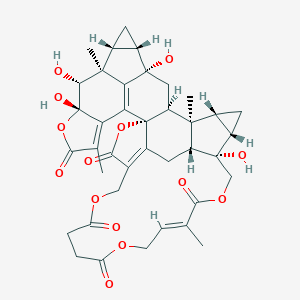
chloramultilide C
Overview
Description
Chloramultilide C is a natural compound extracted from the herbs of Chloranthus spicatus . It is a type of sesquiterpenoid with a molecular formula of C39H42O14 .
Molecular Structure Analysis
The molecular weight of chloramultilide C is 734.8 g/mol . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Physical And Chemical Properties Analysis
Chloramultilide C is a powder . Its density is approximately 1.6±0.1 g/cm3 . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Scientific Research Applications
Biology
Application Summary
Chloramultilide C, found in Chloranthus japonicus, is a metabolite with potential biological significance. Its role as a metabolite suggests it could be involved in various biological processes within the plant.
Methods of Application
Experimental procedures typically involve extracting chloramultilide C from the plant and analyzing its effects on biological systems or its interaction with other biological molecules.
Results and Outcomes
While specific quantitative data on chloramultilide C’s biological roles is limited, its classification as a metabolite indicates it may play a part in the plant’s metabolic pathways .
Medicine
Application Summary
In medicinal research, chloramultilide C’s natural origin offers a promising avenue for drug discovery, particularly in exploring its efficacy and potential as a therapeutic agent.
Methods of Application
Medicinal applications would involve in vitro and in vivo studies to determine the compound’s pharmacodynamics and pharmacokinetics.
Results and Outcomes
The outcomes in medicinal applications would focus on the compound’s therapeutic index, side effects, and effectiveness in disease models .
Chemistry
Application Summary
Chloramultilide C’s unique chemical structure could be utilized in synthetic chemistry for the development of new compounds with similar or enhanced properties.
Methods of Application
Chemical synthesis methods would be employed to replicate or modify the structure of chloramultilide C, followed by analysis using techniques like NMR, mass spectrometry, and X-ray crystallography.
Pharmacology
Application Summary
Pharmacological studies would investigate chloramultilide C’s interactions with biological receptors and its potential as a lead compound for drug development.
Methods of Application
This would involve receptor binding assays, efficacy tests, and toxicity studies to evaluate the compound’s pharmacological profile.
Results and Outcomes
Outcomes would include IC50 values, therapeutic window, and any observed pharmacological activity .
Biotechnology
Application Summary
In biotechnology, chloramultilide C could be explored for its role in genetic engineering, enzyme function, and as a biocatalyst.
Methods of Application
Methods would include genetic manipulation of microorganisms to produce chloramultilide C, and assays to test its activity as a biocatalyst.
Results and Outcomes
Results would focus on the efficiency of production and the catalytic activity of the compound in various biotechnological processes .
Environmental Science
Application Summary
Chloramultilide C could be studied for its impact on environmental systems, such as its role in plant interactions with their environment or its degradation products.
Methods of Application
Environmental applications would involve ecological studies, degradation experiments, and analysis of the compound’s presence in environmental samples.
Results and Outcomes
Findings would include the compound’s stability in different environmental conditions and its effects on ecological systems .
properties
IUPAC Name |
(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42O14/c1-15-7-8-49-25(40)5-6-26(41)50-13-17-18-11-23-34(3,19-9-22(19)37(23,47)14-51-30(15)42)24-12-36(46)21-10-20(21)35(4)29(36)28(38(18,24)52-32(17)44)27-16(2)31(43)53-39(27,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZXVGMCZGLOH-BQPKVCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\COC(=O)CCC(=O)OCC2=C3C[C@@H]4[C@]([C@@H]5C[C@@H]5[C@]4(COC1=O)O)([C@H]6[C@@]3(C7=C8[C@]([C@@H]9C[C@@H]9[C@]8(C6)O)([C@H]([C@@]1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
chloramultilide C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



